molecular formula C16H12Cl2N2S B2470875 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole CAS No. 478046-21-8

2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole

Cat. No.: B2470875
CAS No.: 478046-21-8
M. Wt: 335.25
InChI Key: DKVDNYNXBCUYFG-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dichlorobenzyl group, a sulfanyl linkage, and an imidazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired imidazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorobenzyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; usually in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

    Medicine: Explored for its potential use in treating infections and other medical conditions due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their cellular processes. It may bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth. The exact molecular targets and pathways can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole
  • 2-[(2,4-Dichlorobenzyl)sulfanyl]-1H-benzimidazole

Uniqueness

Compared to similar compounds, 2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole stands out due to its unique combination of a dichlorobenzyl group and an imidazole ring. This structure imparts specific chemical and biological properties that make it particularly useful in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific studies.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(15(18)10-13)11-21-16-19-8-9-20(16)14-4-2-1-3-5-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVDNYNXBCUYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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